molecular formula C19H20N2O3 B5888714 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol

3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol

Cat. No.: B5888714
M. Wt: 324.4 g/mol
InChI Key: KDUQFKQFOXKDGD-UHFFFAOYSA-N
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Description

3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol is a synthetic compound that belongs to the class of pyrazol compounds. It has been studied for its potential therapeutic applications in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress. Additionally, it has been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby preventing oxidative stress. In cancer cells, it induces apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol in lab experiments is its high selectivity towards the COX-2 enzyme, which is responsible for inflammation. This makes it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol. One direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the study of its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol involves the reaction between 4-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and 3-methoxy-2-methylphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography.

Scientific Research Applications

3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Properties

IUPAC Name

3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11-16(24-4)10-9-15(19(11)22)18-17(12(2)20-21-18)13-5-7-14(23-3)8-6-13/h5-10,22H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUQFKQFOXKDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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